molecular formula C22H23F3N4O3 B1683893 AFP-464 free base CAS No. 468719-52-0

AFP-464 free base

Cat. No.: B1683893
CAS No.: 468719-52-0
M. Wt: 448.4 g/mol
InChI Key: WHWJKUICJXPKFQ-ZDUSSCGKSA-N
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Preparation Methods

The synthesis of AFP-464 free base involves multiple steps, starting with the preparation of the aminoflavone core structure. The synthetic route typically includes the following steps:

    Formation of the flavone core: This involves the cyclization of appropriate precursors to form the flavone structure.

    Introduction of amino groups: Amino groups are introduced through nitration followed by reduction.

    Fluorination: Fluorine atoms are introduced using appropriate fluorinating agents under controlled conditions.

    Final assembly: The final product is obtained through purification and crystallization processes.

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, ensuring purity and consistency of the final product.

Chemical Reactions Analysis

AFP-464 free base undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the amino groups or other functional groups within the molecule.

    Substitution: Halogen substitution reactions can be performed to introduce or replace fluorine atoms.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluorinating agents like diethylaminosulfur trifluoride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AFP-464 free base has several scientific research applications:

Mechanism of Action

AFP-464 free base exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. Upon activation, AhR translocates to the nucleus, where it influences the expression of various genes involved in cell growth and apoptosis. This compound is converted to metabolites that covalently bind to DNA, resulting in the activation of the p53 pathway and induction of apoptosis. This mechanism is particularly effective in certain cancer cell lines, leading to growth arrest and cell death .

Comparison with Similar Compounds

AFP-464 free base is unique due to its dual activity as a HIF-1α inhibitor and AhR activator. Similar compounds include:

These compounds share some functional similarities with this compound but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in its dual inhibitory and activatory roles.

Properties

IUPAC Name

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O3/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWJKUICJXPKFQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196970
Record name AFP-464 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468719-52-0
Record name AFP-464 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0468719520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AFP-464 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFP-464 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3HFV0VQ36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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